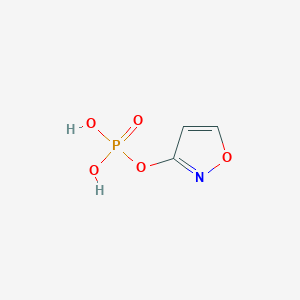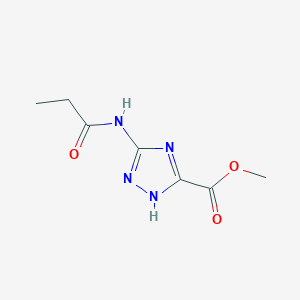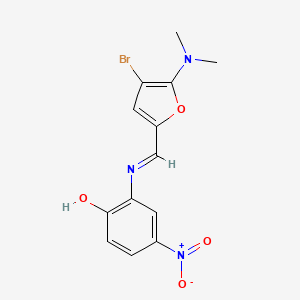
2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol is a complex organic compound with a unique structure that combines a furan ring, a nitrophenol group, and a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. Common synthetic routes include:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Dimethylamino Group Addition: The dimethylamino group is introduced via nucleophilic substitution reactions.
Nitrophenol Formation: The nitrophenol group is typically formed through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.
Cellular Signaling: Affecting cellular signaling pathways and influencing cell behavior.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-nitrophenol: Shares the nitrophenol and bromine functional groups but lacks the furan ring and dimethylamino group.
2-((4-Bromo-5-methylfuran-2-yl)methylene)amino)-4-nitrophenol: Similar structure but with a methyl group instead of a dimethylamino group.
Uniqueness
2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H12BrN3O4 |
|---|---|
Peso molecular |
354.16 g/mol |
Nombre IUPAC |
2-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]-4-nitrophenol |
InChI |
InChI=1S/C13H12BrN3O4/c1-16(2)13-10(14)6-9(21-13)7-15-11-5-8(17(19)20)3-4-12(11)18/h3-7,18H,1-2H3 |
Clave InChI |
QQTJBNCYTQZUIT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(O1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
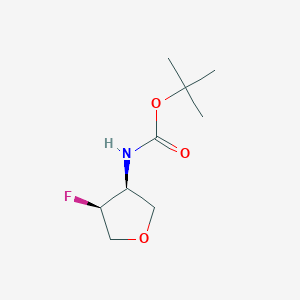
![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)

![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
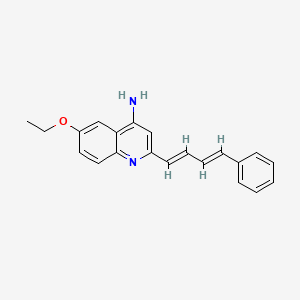
![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)

